molecular formula C6H16ClN3O4S B6178852 (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride CAS No. 2613299-70-8

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride

Cat. No.: B6178852
CAS No.: 2613299-70-8
M. Wt: 261.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: is a chemical compound with the molecular formula C6H15N3O4S·HCl and a molecular weight of 261.73 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various chemical reactions involving amino acids and sulfamoyl derivatives. One common method involves the reaction of (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes involve the use of reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation products: Various carboxylic acids and other oxidized derivatives.

  • Reduction products: Reduced amines and other reduced derivatives.

  • Substitution products: Different substituted derivatives based on the nucleophiles and electrophiles used.

Scientific Research Applications

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: has several scientific research applications, including:

  • Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: It is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride: can be compared with other similar compounds, such as:

  • (2S)-2-amino-3-[(ethylsulfamoyl)amino]propanoic acid hydrochloride

  • (2S)-2-amino-3-[(butylsulfamoyl)amino]propanoic acid hydrochloride

  • (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid

These compounds share similar structural features but differ in the length of the alkyl chain attached to the sulfamoyl group. The differences in their chemical properties and biological activities highlight the uniqueness of each compound.

Properties

CAS No.

2613299-70-8

Molecular Formula

C6H16ClN3O4S

Molecular Weight

261.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.